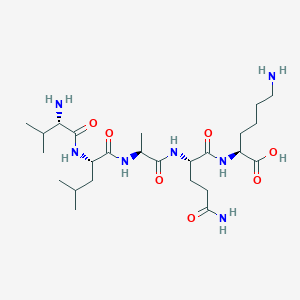
4-Dipropylamino-2-trifluoromethyl-benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Dipropylamino-2-trifluoromethyl-benzonitrile is an organic compound with the molecular formula C12H15F3N2 It is a derivative of benzonitrile, characterized by the presence of dipropylamino and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dipropylamino-2-trifluoromethyl-benzonitrile typically involves multiple steps. One common method starts with the bromination of 2-trifluoromethylbenzonitrile, followed by a Grignard reaction to introduce the dipropylamino group. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of the intermediates and the potential hazards associated with the reagents used .
Analyse Des Réactions Chimiques
Types of Reactions
4-Dipropylamino-2-trifluoromethyl-benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dipropylamino or trifluoromethyl groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce nitrile oxides, while reduction can yield primary or secondary amines .
Applications De Recherche Scientifique
4-Dipropylamino-2-trifluoromethyl-benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 4-Dipropylamino-2-trifluoromethyl-benzonitrile involves its interaction with specific molecular targets. The dipropylamino group can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-2-trifluoromethylbenzonitrile
- 4-Amino-2-trifluoromethylbenzonitrile
- 4-Isocyanato-2-trifluoromethylbenzonitrile
Uniqueness
4-Dipropylamino-2-trifluoromethyl-benzonitrile is unique due to the presence of both dipropylamino and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds .
Propriétés
Numéro CAS |
821776-50-5 |
|---|---|
Formule moléculaire |
C14H17F3N2 |
Poids moléculaire |
270.29 g/mol |
Nom IUPAC |
4-(dipropylamino)-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C14H17F3N2/c1-3-7-19(8-4-2)12-6-5-11(10-18)13(9-12)14(15,16)17/h5-6,9H,3-4,7-8H2,1-2H3 |
Clé InChI |
WSVSGOSYQRPOIU-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Cyclohexylmethyl)-3-ethenyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole](/img/structure/B12530380.png)
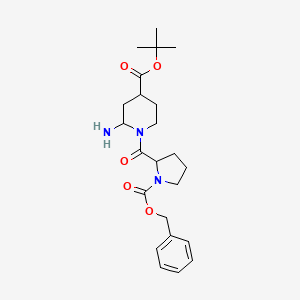

![1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene](/img/structure/B12530408.png)
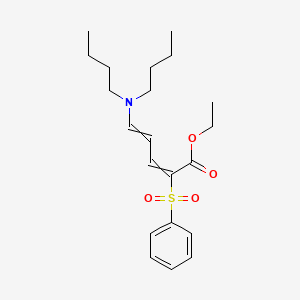

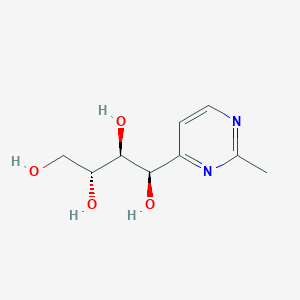

![Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester](/img/structure/B12530439.png)
![Acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide](/img/structure/B12530444.png)
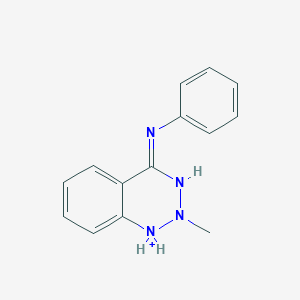
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine](/img/structure/B12530449.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-N'-2-propynyl-](/img/structure/B12530454.png)
